Cas no 1260869-78-0 (4-(azetidin-3-yl)-3-fluoropyridine)

4-(Azetidin-3-yl)-3-fluoropyridine is a fluorinated heterocyclic compound featuring a pyridine core substituted with a 3-fluoro group and an azetidin-3-yl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the azetidine ring enhances conformational rigidity, while the fluorine atom influences electronic properties, improving binding affinity and metabolic stability in drug design. Its bifunctional nature allows for further derivatization, making it a versatile intermediate in medicinal chemistry. The compound’s balanced lipophilicity and polarity contribute to favorable pharmacokinetic profiles in lead optimization. Suitable for cross-coupling and nucleophilic substitution reactions, it serves as a valuable scaffold for developing bioactive molecules.
4-(azetidin-3-yl)-3-fluoropyridine structure
1260869-78-0 structure
Product name:4-(azetidin-3-yl)-3-fluoropyridine
CAS No:1260869-78-0
MF:C8H9FN2
MW:152.168864965439
CID:6368567
PubChem ID:126972289

4-(azetidin-3-yl)-3-fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(azetidin-3-yl)-3-fluoropyridine
    • Pyridine, 4-(3-azetidinyl)-3-fluoro-
    • EN300-1869410
    • 1260869-78-0
    • GS0603
    • Inchi: 1S/C8H9FN2/c9-8-5-10-2-1-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2
    • InChI Key: VWFKGJYQVXDBMI-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(C2CNC2)=C1F

Computed Properties

  • Exact Mass: 152.07497646g/mol
  • Monoisotopic Mass: 152.07497646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 24.9Ų

4-(azetidin-3-yl)-3-fluoropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1869410-0.5g
4-(azetidin-3-yl)-3-fluoropyridine
1260869-78-0
0.5g
$1289.0 2023-09-18
Enamine
EN300-1869410-10.0g
4-(azetidin-3-yl)-3-fluoropyridine
1260869-78-0
10g
$6082.0 2023-05-26
Enamine
EN300-1869410-10g
4-(azetidin-3-yl)-3-fluoropyridine
1260869-78-0
10g
$5774.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548812-10g
4-(Azetidin-3-yl)-3-fluoropyridine
1260869-78-0 98%
10g
¥79863.00 2024-08-09
Enamine
EN300-1869410-1.0g
4-(azetidin-3-yl)-3-fluoropyridine
1260869-78-0
1g
$1414.0 2023-05-26
Enamine
EN300-1869410-1g
4-(azetidin-3-yl)-3-fluoropyridine
1260869-78-0
1g
$1343.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548812-1g
4-(Azetidin-3-yl)-3-fluoropyridine
1260869-78-0 98%
1g
¥17755.00 2024-08-09
Enamine
EN300-1869410-0.1g
4-(azetidin-3-yl)-3-fluoropyridine
1260869-78-0
0.1g
$1183.0 2023-09-18
Enamine
EN300-1869410-5.0g
4-(azetidin-3-yl)-3-fluoropyridine
1260869-78-0
5g
$4102.0 2023-05-26
Enamine
EN300-1869410-0.05g
4-(azetidin-3-yl)-3-fluoropyridine
1260869-78-0
0.05g
$1129.0 2023-09-18

Additional information on 4-(azetidin-3-yl)-3-fluoropyridine

Recent Advances in the Study of 4-(azetidin-3-yl)-3-fluoropyridine (CAS: 1260869-78-0) in Chemical Biology and Pharmaceutical Research

The compound 4-(azetidin-3-yl)-3-fluoropyridine (CAS: 1260869-78-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its azetidine and fluoropyridine moieties, exhibits unique physicochemical properties that make it a promising scaffold for drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the context of targeted therapies for neurological disorders and oncology.

One of the most notable applications of 4-(azetidin-3-yl)-3-fluoropyridine is its role in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Researchers have synthesized derivatives of this compound to evaluate their inhibitory activity against specific kinases, such as EGFR and ALK. Preliminary results indicate that these derivatives exhibit high selectivity and potency, making them attractive candidates for further preclinical evaluation.

In addition to its utility in kinase inhibition, 4-(azetidin-3-yl)-3-fluoropyridine has also been investigated for its potential in modulating neurotransmitter receptors. Recent studies have demonstrated its ability to interact with GABAA receptors, which are pivotal in the regulation of neuronal excitability. This finding opens new avenues for the development of novel anxiolytics and anticonvulsants, addressing unmet medical needs in the treatment of neurological disorders.

The synthetic pathways for 4-(azetidin-3-yl)-3-fluoropyridine have also been a focus of recent research. Optimized protocols have been developed to enhance the yield and purity of this compound, leveraging advanced techniques such as flow chemistry and catalytic asymmetric synthesis. These advancements not only improve the scalability of production but also reduce the environmental impact of synthetic processes, aligning with the principles of green chemistry.

Furthermore, computational studies have provided insights into the molecular interactions of 4-(azetidin-3-yl)-3-fluoropyridine with its biological targets. Molecular docking and dynamics simulations have revealed key binding motifs and conformational changes that underlie its pharmacological activity. These computational models serve as valuable tools for the rational design of next-generation derivatives with improved efficacy and safety profiles.

In conclusion, 4-(azetidin-3-yl)-3-fluoropyridine (CAS: 1260869-78-0) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition to neurotransmitter modulation, supported by both experimental and computational evidence. Continued research efforts are expected to further elucidate its therapeutic potential and pave the way for the development of innovative drugs targeting a wide range of diseases.

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